

Technical Guide: 2-Fluoro-4-(furan-3-yl)benzoic acid

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Compound of Interest

Compound Name: 2-Fluoro-4-(furan-3-yl)benzoic acid

Cat. No.: B1531297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **2-Fluoro-4-(furan-3-yl)benzoic acid** is not widely documented in scientific literature or commercial catalogs. As such, a specific CAS number is not publicly available. This guide provides a prospective analysis, including a proposed synthetic route and predicted physicochemical and biological properties based on established chemical principles and data from analogous structures. All experimental data presented herein is predictive or adapted from protocols for similar compounds.

Introduction

2-Fluoro-4-(furan-3-yl)benzoic acid is a synthetic organic compound that incorporates three key structural motifs: a benzoic acid, a fluorine substituent, and a furan ring. The strategic placement of a fluorine atom on the benzene ring can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical in drug design. The furan moiety is a five-membered aromatic heterocycle present in numerous biologically active natural products and synthetic pharmaceuticals, known to interact with a variety of biological targets. The combination of these features in a single molecule makes **2-Fluoro-4-(furan-3-yl)benzoic acid** a compound of interest for discovery chemistry, particularly in the fields of pharmaceuticals and materials science.

Physicochemical Properties



As this compound is not commercially available, experimental data is unavailable. The following table summarizes its calculated and predicted properties.

Property	Value	Source
CAS Number	Not Assigned	-
Molecular Formula	C11H7FO3	Calculated
Molecular Weight	206.17 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Melting Point	200-220 °C	Predicted
Boiling Point	~350-400 °C	Predicted
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	Predicted

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of **2-Fluoro-4-(furan-3-yl)benzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a commercially available aryl halide, 4-Bromo-2-fluorobenzoic acid, with 3-Furanylboronic acid.

Reactants



Reactant	CAS Number	Molecular Formula	Molecular Weight
4-Bromo-2- fluorobenzoic acid	112704-79-7	C7H4BrFO2	219.01 g/mol
3-Furanylboronic acid	55552-70-0	C4H5BO3	111.89 g/mol
Palladium(II) acetate	3375-31-3	C4H6O4Pd	224.50 g/mol
RuPhos	787618-22-8	С30Н45Р	440.65 g/mol
Sodium Carbonate	497-19-8	Na ₂ CO ₃	105.99 g/mol

Experimental Protocol (Adapted)

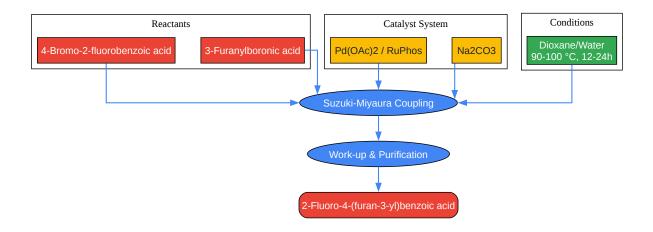
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with heteroarylboronic acids.[1]

- Reaction Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 mmol, 219 mg), 3-Furanylboronic acid (1.2 mmol, 134 mg), and Sodium Carbonate (2.0 mmol, 212 mg).
- Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 4.5 mg) and RuPhos (0.04 mmol, 17.6 mg). Add this catalyst mixture to the reaction flask.
- Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL) to the flask.
- Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
- Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylic acid.
- Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).



 Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for 2-Fluoro-4-(furan-3-yl)benzoic acid.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

NMR Spectroscopy

The following table provides predicted chemical shifts (δ) in ppm for ${}^{1}H$, ${}^{13}C$, and ${}^{19}F$ NMR spectra, assuming DMSO-d₆ as the solvent.



Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹H NMR	~13.5	broad singlet	Carboxylic acid proton
~8.2	singlet	Furan C2-H	
~7.9	triplet	Benzoic acid C6-H	_
~7.6	singlet	Furan C5-H	_
~7.4	doublet	Benzoic acid C5-H	_
~7.3	doublet	Benzoic acid C3-H	
~6.9	singlet	Furan C4-H	_
¹³ C NMR	~165	singlet	Carboxylic acid carbon
~160 (d, J≈250 Hz)	doublet	C2-F	
~145	singlet	Furan C2	
~140	singlet	Furan C5	_
~135	doublet	Benzoic acid C6	
~130	singlet	Benzoic acid C4	
~125	singlet	Furan C3	
~120	doublet	Benzoic acid C5	
~115	doublet	Benzoic acid C3	_
~110	singlet	Furan C4	_
~110	doublet	Benzoic acid C1	_
¹⁹ F NMR	~ -110 to -120	singlet	Fluorine on benzoic acid

Mass Spectrometry

• Expected Exact Mass (for C11H7FO3): 206.0379



• Expected [M-H]⁻ in ESI-negative mode: 205.0301

Infrared (IR) Spectroscopy

- ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
- ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
- ~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.
- ~1250 cm⁻¹: C-F stretch.
- ~1150 cm⁻¹: C-O-C stretch of the furan ring.

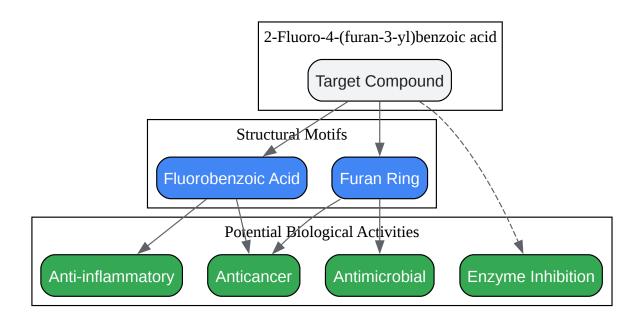
Potential Biological Activity and Applications

While no specific biological data exists for **2-Fluoro-4-(furan-3-yl)benzoic acid**, the activities of its constituent moieties suggest potential areas for investigation.

- Anti-inflammatory and Analgesic: Many fluorinated benzoic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial: The furan nucleus is a scaffold found in various antibacterial and antifungal agents.[2]
- Anticancer: Both fluorinated aromatics and furan derivatives have been explored as potential anticancer agents.
- Enzyme Inhibition: The combination of a carboxylic acid (a common pharmacophore for binding to active sites) and the unique electronic properties of the fluorinated furan-aryl system could lead to novel enzyme inhibitors.

Structure-Activity Relationship Logic





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Caption: Relationship between structural motifs and potential biological activities.

Safety Information

- Precursors: 4-Bromo-2-fluorobenzoic acid is an irritant.[3] 3-Furanylboronic acid is an irritant
 and air-sensitive.[4] Standard personal protective equipment (PPE), including safety glasses,
 gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume
 hood.
- Catalyst: Palladium compounds are toxic and should be handled with care.
- Product: The final product, **2-Fluoro-4-(furan-3-yl)benzoic acid**, should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. A full safety assessment should be conducted before handling on a large scale.

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